2-Bromo-3-fluorobenzamide
Overview
Description
“2-Bromo-3-fluorobenzamide” is a chemical compound with the molecular formula C7H5BrFNO. It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromine and fluorine atoms, and an amide group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Crystal Structure Analysis
2-Bromo-3-fluorobenzamide and related compounds have been studied for their crystal structures. For instance, in the study of the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, the dihedral angles between the benzene rings were examined, providing insights into their molecular geometry and potential interactions in various environments (Suchetan et al., 2016).
Radiolabeled Compounds for Tumor Imaging
Studies have been conducted on radiolabeled compounds related to this compound for potential applications in tumor imaging. For example, 76Br-labeled sigma2-receptor ligands, which are structurally related to this compound, have shown potential in identifying breast tumors in vivo, indicating their use in Positron Emission Tomography (PET) imaging of solid tumors (Rowland et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-fluorobenzamide is currently unknown. This compound is structurally similar to Broflanilide , which is known to act as a meta-diamide GABA-gated Cl− channel allosteric modulator . .
Mode of Action
If it acts similarly to Broflanilide, it may modulate GABA-gated chloride channels . This would involve the compound binding to these channels and altering their function, potentially leading to changes in neuronal signaling.
Biochemical Pathways
Without specific research on this compound, it’s difficult to summarize the biochemical pathways it may affect. If it does indeed act on GABA-gated chloride channels like Broflanilide , it could impact neuronal signaling pathways and potentially have downstream effects on nervous system function.
Result of Action
If it acts similarly to Broflanilide , it could potentially alter neuronal signaling and have various effects on the nervous system.
Properties
IUPAC Name |
2-bromo-3-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLTAHMKMBLRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576938 | |
Record name | 2-Bromo-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132715-70-9 | |
Record name | 2-Bromo-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.